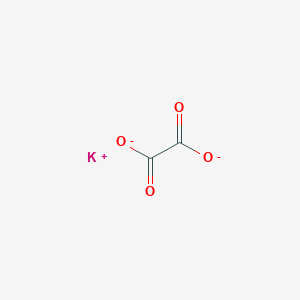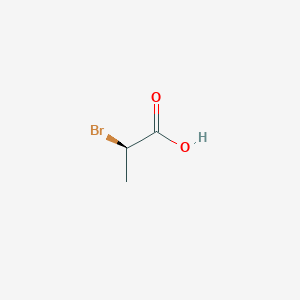
(R)-(+)-2-Bromopropionic acid
Vue d'ensemble
Description
“®-(+)-2-Bromopropionic acid” is a chiral compound with the empirical formula C3H5BrO2 . It is used as a chiral catalyst and ligand . The compound has a molecular weight of 152.97 .
Molecular Structure Analysis
The molecular structure of “®-(+)-2-Bromopropionic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 10 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“®-(+)-2-Bromopropionic acid” is a clear colorless to light brown liquid . It has a density of 1.692 g/mL at 20 °C . The compound has an optical activity of [α]20/D +26±2°, neat . Its refractive index is n20/D 1.475 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis from Lactide : A method was developed for synthesizing 2-bromopropionic acid (2-BrPA) from lactide, using ionic liquids as both the solvent and bromination agent. This method demonstrated excellent selectivity and efficient recycling over several cycles (Kehrer et al., 2018).
Use in Metal Oxo Clusters : 2-Bromopropionic acid was used in the synthesis of surface-functionalized metal oxo clusters, which were subsequently employed as macroinitiators in atom transfer radical polymerizations, creating inorganic−organic core−shell nanoparticles (Kickelbick et al., 2002).
Polymerization Initiator : It was used as an initiator in the heterogeneous atom transfer radical polymerization of methyl methacrylate, showing first-order kinetics and producing polymers with low polydispersity indices (Wang et al., 2005).
Biological and Medical Research
Chiral Recognition : A study demonstrated the stereoselective kinetics of ion transfers of chiral anions, including 2-bromopropionic acid, across water to chiral 2-octanol (Mirčeski et al., 2009).
Biosynthesis Screening : A rapid throughput assay was developed for screening bacterial/fungal strains that can produce (R)-2-(4-hydroxyphenoxy)propionic acid, an important intermediate in the synthesis of optically pure herbicides, using (R)-2-phenoxypropionic acid as the substrate (Hu et al., 2019).
Chiral Gas Chromatography : Research focused on the enantioseparation of 2-bromopropionates, crucial for evaluating the optical purity of chiral 2-bromopropionates used as raw materials or intermediates in the synthesis of chiral pesticides and medicines (Shi et al., 2019).
Material Science and Engineering
Photochromic Polymer Materials : The synthesis of photochromic polymer materials using 3-bromopropionic acid was explored, with a focus on developing materials with enhanced photochromic properties (Yang, 2012).
Magnetic Resonance Imaging (MRI) Contrast Agents : The study involved the development of water-dispersible superparamagnetic iron oxide nanoparticles (SPIONs) capped with citric acid/2-bromo-2-methylpropionic acid. These nanoparticles were evaluated for their efficacy as MRI contrast agents, particularly in tumor cells (Kumar et al., 2012).
Environmental and Analytical Chemistry
- Biomarker Quantification : A gas chromatographic method was developed for detecting and quantifying 3-bromopropionic acid in human urine, a biomarker for exposure to 1-bromopropane, which is a health concern due to its toxicity (B'hymer & Cheever, 2004).
Safety and Hazards
“®-(+)-2-Bromopropionic acid” is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It has hazard statements H302 and H314 . The compound has a flash point of 100 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mécanisme D'action
Target of Action
Similar compounds often interact with enzymes or receptors in the body, altering their function
Mode of Action
It is known that similar compounds can interact with their targets in various ways, such as inhibiting or activating enzymatic reactions
Biochemical Pathways
Similar compounds can affect various biochemical pathways, including those involved in metabolism and signal transduction
Result of Action
Similar compounds can have various effects, such as altering cellular signaling, inducing or inhibiting enzymatic reactions, and affecting cell growth and proliferation
Action Environment
The action, efficacy, and stability of ®-(+)-2-Bromopropionic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body or cellular environment
Analyse Biochimique
Biochemical Properties
®-(+)-2-Bromopropionic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, inhibiting their activity by binding to their active sites. This interaction disrupts the normal metabolic processes, leading to altered cellular functions. Additionally, ®-(+)-2-Bromopropionic acid can interact with proteins and other biomolecules, forming covalent bonds that modify their structure and function .
Cellular Effects
The effects of ®-(+)-2-Bromopropionic acid on various types of cells and cellular processes are profound. It influences cell function by disrupting metabolic pathways, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-(+)-2-Bromopropionic acid can inhibit the glycolytic pathway, resulting in decreased ATP production and altered energy metabolism. This compound also affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of ®-(+)-2-Bromopropionic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, ®-(+)-2-Bromopropionic acid binds to the active sites of enzymes, forming covalent bonds that inhibit their activity. This binding disrupts the normal catalytic function of the enzymes, leading to altered metabolic processes. Additionally, ®-(+)-2-Bromopropionic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-2-Bromopropionic acid change over time due to its stability and degradation. This compound is relatively stable under controlled conditions but can degrade over time, leading to reduced efficacy. Long-term studies have shown that ®-(+)-2-Bromopropionic acid can have lasting effects on cellular function, including persistent changes in metabolic pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of ®-(+)-2-Bromopropionic acid vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and alter metabolic pathways without causing significant toxicity. At high doses, ®-(+)-2-Bromopropionic acid can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function increases dramatically beyond a certain dosage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems .
Metabolic Pathways
®-(+)-2-Bromopropionic acid is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid cycle. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, inhibiting their activity and disrupting normal metabolic processes. This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of ®-(+)-2-Bromopropionic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments. Once inside the cell, ®-(+)-2-Bromopropionic acid can interact with various biomolecules, affecting its localization and function. The distribution of this compound within tissues is also influenced by its binding to plasma proteins and other transport molecules .
Subcellular Localization
The subcellular localization of ®-(+)-2-Bromopropionic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, ®-(+)-2-Bromopropionic acid can localize to the mitochondria, where it interacts with enzymes involved in energy metabolism. The subcellular localization of this compound can influence its biochemical effects and overall cellular function .
Propriétés
IUPAC Name |
(2R)-2-bromopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10009-70-8 | |
| Record name | 2-Bromopropionic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-bromopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPROPIONIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that significant epimerization was observed during acylation with (S)- and (R)-2-bromopropionic acids under microwave conditions. Can you elaborate on the implications of this finding for peptide synthesis?
A1: Epimerization, the undesirable change in stereochemistry at a chiral center, is a significant concern in peptide synthesis. In this specific research [], the use of both (S)- and (R)-2-bromopropionic acids under microwave conditions during acylation led to epimerization. This finding highlights the sensitivity of stereochemistry to reaction conditions, particularly when dealing with chiral building blocks like (R)-(+)-2-bromopropionic acid. For peptide synthesis, maintaining stereochemical integrity is crucial as different stereoisomers can exhibit vastly different biological activities. Therefore, the observation of epimerization underscores the importance of carefully optimizing reaction conditions, potentially exploring alternative heating methods or protecting groups, to ensure the desired stereochemical outcome when incorporating this compound or similar chiral building blocks into peptide sequences.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




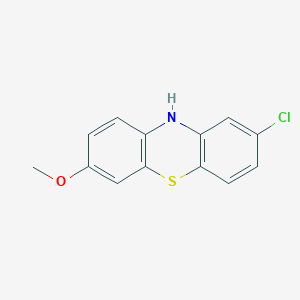
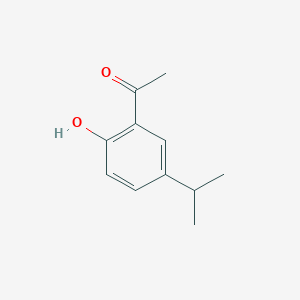


![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
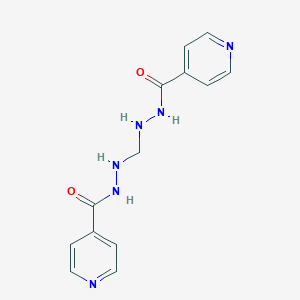
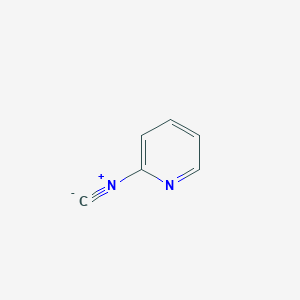
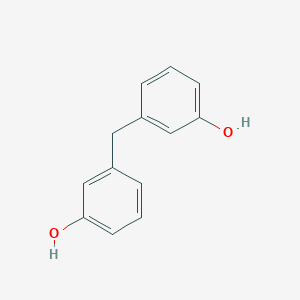
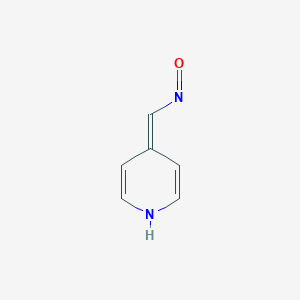

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
